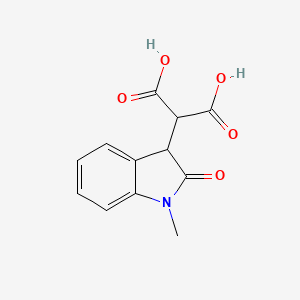

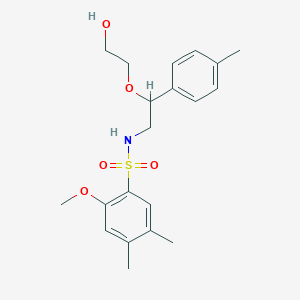

![molecular formula C19H11NO3S B3011020 (2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one CAS No. 405270-85-1](/img/structure/B3011020.png)

(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one, also known as NBTh, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Nitrene Attack Mechanisms : In the study of competitive cyclisations of singlet and triplet nitrenes, 2-(2-Nitrophenyl)benzothiazole, which is closely related to the compound , exhibited interesting reactions, forming indazolo[3,2-b]benzothiazole and benzimidazoindazoles. This illustrates the compound's potential in studying nitrene chemistry and cyclisation reactions (Hawkins, Lindley, Mcrobbie, & Meth–Cohn, 1980).

Spectroscopic Characterization and Theoretical Studies : A compound structurally similar to the one , (2Z)‐5,6‐dimethyl‐2-[(4‐nitrophenyl) methylidene]‐2,3‐dihydro‐1‐benzo furan‐3‐one, was synthesized and characterized. The study involved a combination of experimental and theoretical methods including X-ray diffraction (XRD) and density functional theory (DFT), indicating the compound’s utility in advanced spectroscopic and computational studies (Diwaker et al., 2015).

Conformational Preferences : Research on conformational preferences in 2-nitrophenylthiolates, including compounds structurally related to (2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one, has provided insights into intra- and intermolecular forces influencing molecular structures. This is critical in understanding how molecular conformations impact chemical properties and reactions (Low et al., 2000).

Synthesis and Characterization of Isomeric Compounds : Studies on the synthesis and characterization of isomeric compounds like benzo[1,4]oxazines and benzothiazolines, which are structurally related, highlight the compound’s significance in the synthesis of novel organic molecules and their structural analysis (Santes et al., 1999).

Annulation Reactions in Organic Synthesis : The compound has applications in annulation reactions, as evidenced by a study on the formation of benzothieno[2,3-b]quinolines using nitroarene derivatives. This underlines its utility in the development of new synthetic methodologies in organic chemistry (Nowacki & Wojciechowski, 2017).

Properties

IUPAC Name |

(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO3S/c21-19-17(11-13-6-2-4-8-15(13)20(22)23)24-16-10-9-12-5-1-3-7-14(12)18(16)19/h1-11H/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRZIRQRGALBEI-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B3010940.png)

![Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3010942.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010944.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3010954.png)

![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3010955.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)